Ro 363 hydrochloride
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Overview
Description
Ro 363 (hydrochloride) is a highly selective β1-adrenoceptor agonist. It is known for its potent inotropic stimulant properties, making it a cardiovascular modulator that reduces diastolic blood pressure and significantly increases myocardial contractility . This compound is primarily used in scientific research and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 363 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired β1-adrenoceptor agonist properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods
Industrial production of Ro 363 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Ro 363 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ro 363 (hydrochloride). These derivatives are used for further research and development in scientific studies .
Scientific Research Applications
Ro 363 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of β1-adrenoceptor agonists and their chemical properties.
Biology: Employed in the investigation of β1-adrenoceptor functions and their role in biological systems.
Medicine: Utilized in preclinical studies to understand the cardiovascular effects of β1-adrenoceptor agonists.
Industry: Applied in the development of new cardiovascular drugs and therapeutic agents.
Mechanism of Action
Ro 363 (hydrochloride) exerts its effects by selectively binding to β1-adrenoceptors, which are primarily located in the heart. This binding activates the adenylyl cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in enhanced myocardial contractility and reduced diastolic blood pressure . The molecular targets and pathways involved include the β1-adrenoceptors and the downstream signaling molecules in the adenylyl cyclase pathway .
Comparison with Similar Compounds
Ro 363 (hydrochloride) is unique due to its high selectivity and potency as a β1-adrenoceptor agonist. Similar compounds include:
Isoprenaline: A non-selective β-adrenoceptor agonist with both β1 and β2 activity.
Dobutamine: A β1-adrenoceptor agonist with some β2 and α1 activity.
Xamoterol: A partial β1-adrenoceptor agonist with intrinsic sympathomimetic activity
Ro 363 (hydrochloride) stands out due to its high selectivity for β1-adrenoceptors, making it a valuable tool in cardiovascular research .
Properties
Molecular Formula |
C19H26ClNO6 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C19H25NO6.ClH/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15;/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3;1H |
InChI Key |
OGVPZFCVECYADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC.Cl |
Origin of Product |
United States |
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